molecular formula C24H20BrNO4 B557959 Fmoc-2-bromo-D-phenylalanine CAS No. 220497-79-0

Fmoc-2-bromo-D-phenylalanine

Cat. No. B557959
M. Wt: 466.3 g/mol
InChI Key: GRJPAUULVKPBHU-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-bromo-D-phenylalanine is a biochemical compound with the molecular formula C24H20BrNO4 and a molecular weight of 466.3 . It is used for research purposes .


Physical And Chemical Properties Analysis

Fmoc-2-bromo-D-phenylalanine is a white powder . It has a density of 1.422 g/cm3 . The boiling point is 657.1°C at 760 mmHg . The melting point is between 150-162 °C .

Scientific Research Applications

Self-Assembly and Hydrogelation

Fmoc-2-bromo-D-phenylalanine derivatives have demonstrated significant potential in the field of hydrogelation and self-assembly. For instance, the hydrogelation behavior of monohalogenated Fmoc-Phe side-chain derivatives, including Fmoc-2-bromo-D-phenylalanine, has been assessed, revealing that these derivatives enhance self-assembly into amyloid-like fibrils and promote hydrogelation in aqueous solvents. The position and type of halogen substitution were found to strongly influence self-assembly rate and the rheological properties of the resultant hydrogel (Ryan et al., 2010). Additionally, the efficient self-assembly and hydrogelation of Fmoc-pentafluorophenylalanine, a related derivative, highlight the influence of hydrophobic and π–π interactions in these processes (Ryan et al., 2010).

Antibacterial Composite Materials

The antibacterial properties of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-L-phenylalanine-OH, have been explored for biomedical applications. These nanoassemblies exhibit substantial antibacterial effects and have been integrated into resin-based composites to hinder bacterial growth and viability, without affecting the mechanical and optical properties of the materials (Schnaider et al., 2019).

Synthesis and Chemical Studies

Fmoc-2-bromo-D-phenylalanine is also significant in chemical synthesis. A study reported a one-step synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines using Suzuki-Miyaura cross-coupling reaction, demonstrating its utility in forming unnatural biaryl-containing amino acids (Qiao et al., 2016). Furthermore, structural and supramolecular features of Fmoc amino acids, including Fmoc-phenylalanine, have been extensively studied to enhance understanding and design of novel hydrogelators and biomaterials (Bojarska et al., 2020).

Nanotechnology and Biomedical Applications

Fmoc-phenylalanine derivatives, including Fmoc-2-bromo-D-phenylalanine, show promise in nanotechnology and biomedical fields. Their ability to form hydrogels and self-assemble into various structures, such as nanotubes and fibrils, opens up possibilities for their use in drug delivery, tissue engineering, and as scaffolds for biomaterials (Rajbhandary et al., 2017).

Safety And Hazards

Fmoc-2-bromo-D-phenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

(2R)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPAUULVKPBHU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426503
Record name Fmoc-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-bromo-D-phenylalanine

CAS RN

220497-79-0
Record name Fmoc-2-bromo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-2-bromophenylalanine
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